Cannabidihexol

Description

Properties

IUPAC Name |

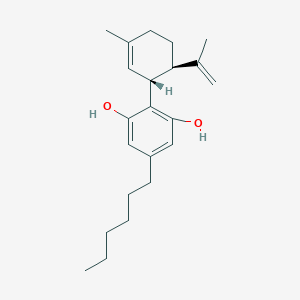

5-hexyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3/t18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKUWGCTBUVNJQ-RBUKOAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201038862 | |

| Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2552798-21-5 | |

| Record name | 5-Hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Cannabidihexol (CBDH)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidihexol (CBDH), a recently identified phytocannabinoid, is a hexyl homolog of the well-known cannabidiol (B1668261) (CBD). Its discovery has expanded the already complex chemical landscape of Cannabis sativa L. and opened new avenues for pharmacological research. Unlike CBD, which features a pentyl side chain, CBDH possesses a six-carbon alkyl chain attached to the resorcinol (B1680541) core. This structural modification is believed to influence its pharmacokinetic and pharmacodynamic properties. Initial studies have demonstrated that CBDH exhibits analgesic activity in murine models, suggesting its potential as a therapeutic agent for pain management.[1] This technical guide provides a comprehensive overview of the chemical structure of CBDH, its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its known pharmacological effects.

Chemical Structure and Physicochemical Properties

This compound, systematically named 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, is structurally analogous to cannabidiol (CBD), differing by the addition of one methylene (B1212753) group to the alkyl side chain.[2][3] This seemingly minor alteration is significant, as the length of the alkyl chain in cannabinoids is a known determinant of their affinity for cannabinoid receptors and overall biological activity.

The core structure consists of a resorcinol moiety substituted with an n-hexyl chain and a p-menthadienyl group. The stereochemistry, inherited from its natural precursor, is defined as (1R, 6R)-trans.

Data Presentation: Physicochemical Properties of CBDH

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | [2][3] |

| Synonyms | CBDH, Cannabidiol-C6, CBD-C6 | [3] |

| CAS Number | 2552798-21-5 | [3][4] |

| Molecular Formula | C₂₂H₃₂O₂ | [2][4] |

| Molecular Weight | 328.5 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | DMF: 50 mg/mL; DMSO: 65 mg/mL; Ethanol: 35 mg/mL | [3] |

| Storage | Store at -80°C for long-term stability (≥ 2 years) | [3] |

Spectroscopic and Pharmacological Data

The unambiguous identification of CBDH was achieved by comparing the spectroscopic data of the isolated natural product with that of a synthetically produced standard.[5] High-resolution mass spectrometry is crucial for distinguishing it from isomers like cannabidiol monomethyl ether (CBDM).

Table: Spectroscopic Identification Data

| Technique | Observation |

| UHPLC-HRMS | The molecular formula C₂₂H₃₂O₂ is confirmed via high-resolution mass spectrometry. Fragmentation patterns are compared with synthetic standards to distinguish CBDH from its isomers. The fragmentation primarily occurs at the terpene moiety.[1] |

| ¹H-NMR | Proton NMR is used to confirm the overall structure, including the characteristic signals for the aromatic protons on the resorcinol ring, the olefinic protons of the cyclohexene (B86901) and isopropenyl groups, and the aliphatic protons of the n-hexyl chain. |

| ¹³C-NMR | Carbon NMR confirms the presence of 22 distinct carbon atoms, corroborating the molecular structure determined by other methods. |

Table: Pharmacological Activity Profile

| Activity | Model | Observation | Reference |

| Analgesic | Formalin test in mice (antinociception) | CBDH demonstrates analgesic activity, reducing pain behavior in the murine formalin model. | [1][3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis, identification, and pharmacological evaluation of this compound.

Protocol: Stereoselective Synthesis of (-)-trans-Cannabidihexol

The synthesis of CBDH is typically achieved via a Friedel-Crafts alkylation reaction, which condenses a resorcinol derivative with a monoterpene alcohol under acidic conditions. This protocol is based on established methods for cannabinoid synthesis.

Materials:

-

5-Hexylbenzene-1,3-diol (Hexyl-olivetol)

-

(+)-p-Mentha-2,8-dien-1-ol

-

Lewis Acid Catalyst (e.g., Boron trifluoride diethyl etherate, BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

-

Dissolve 5-Hexylbenzene-1,3-diol (1.1 equivalents) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add a solution of (+)-p-Mentha-2,8-dien-1-ol (1.0 equivalent) in anhydrous DCM to the flask.

-

Cool the reaction mixture to -5 °C using an ice-salt bath.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.0 equivalent) dropwise to the stirred solution.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

-

Upon completion, quench the reaction by adding a saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude mixture using silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to yield pure (-)-trans-Cannabidihexol.

Protocol: Identification and Quantification by UHPLC-HRMS

This protocol outlines a general method for the analysis of CBDH in a cannabis matrix, such as a plant extract.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatograph (UHPLC) system

-

High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[6]

-

Mobile Phase A: 5 mM Ammonium Formate in water, pH adjusted to 3.

-

Flow Rate: 0.4 mL/min.[6]

-

Gradient: A typical gradient would start at approximately 70% B, increasing to 95-100% B over several minutes to elute the cannabinoids.

-

Column Temperature: 50 °C.[6]

-

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI, typically in positive mode for better cannabinoid ionization.[4]

-

Capillary Voltage: 2.5 - 3.0 kV.

-

Source Temperature: 150 °C.[4]

-

Desolvation Temperature: 650 °C.[4]

-

Data Acquisition: Full scan mode for identification (monitoring for the exact mass of [M+H]⁺) and targeted MS/MS for fragmentation analysis and quantification.

Protocol: Antinociceptive Evaluation via Formalin Test

The formalin test is a biphasic model of tonic chemical pain used to assess the efficacy of analgesics.

Subjects:

-

Male Swiss or C57BL/6J mice (25-30 g).

Procedure:

-

Acclimate mice to the testing environment (e.g., a transparent observation chamber) for at least 30 minutes before the experiment.

-

Administer CBDH (at desired doses, e.g., 1-10 mg/kg) or vehicle control (e.g., a mixture of DMSO, Tween 80, and saline) via intraperitoneal (i.p.) injection.[3]

-

After a 30-60 minute pretreatment period, inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.[7]

-

Immediately place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw.

-

The pain response is quantified in two distinct phases:

-

A significant reduction in the time spent licking/biting the paw in either phase, compared to the vehicle control group, indicates an antinociceptive effect.

Mandatory Visualizations

Diagram: Structural Relationship of CBD Homologs

Caption: Logical diagram illustrating CBDH's place in the homologous series of CBD.

Diagram: Experimental Workflow for CBDH Characterization

Caption: Experimental workflow for the synthesis, identification, and testing of CBDH.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Evaluating the Antinociceptive Efficacy of Cannabidiol Alone or in Combination with Morphine Using the Formalin Test in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekakit.com [eurekakit.com]

- 5. researchgate.net [researchgate.net]

- 6. UHPLC-MS/MS Analysis of Cannabidiol and Its Metabolites in Serum of Patients with Resistant Epilepsy Treated with CBD Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

Cannabidihexol (CBDH): A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidihexol (CBDH), a naturally occurring n-hexyl homolog of cannabidiol (B1668261) (CBD), represents a recent addition to the expansive class of phytocannabinoids.[1][2] Its discovery has opened new avenues for research into the therapeutic potential of minor cannabinoids, particularly in the realm of pain management. This technical guide provides a comprehensive overview of the discovery, isolation, synthetic approaches, and analytical characterization of CBDH. It is intended to serve as a resource for researchers engaged in cannabinoid chemistry, pharmacology, and the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to facilitate further investigation into this promising compound.

Discovery of this compound

This compound was first identified in 2020 by a team of Italian researchers while characterizing the phytocannabinoid profile of the medicinal Cannabis sativa L. variety, FM2.[1][2] The discovery was part of a broader effort to explore the chemical diversity of cannabis beyond the well-known cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).

The identification of CBDH was accomplished through a meticulous analytical process involving Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).[2] This technique allowed for the determination of its molecular formula as C₂₂H₃₂O₂. A key challenge in the identification was distinguishing CBDH from its isomers, such as cannabidiol monomethyl ether (CBDM), which have the same molecular weight. The researchers overcame this by comparing the retention time and fragmentation spectra of the compound found in the cannabis extract with those of a synthetically produced authentic standard of CBDH.[1][2]

Quantitative Data

The initial discovery of CBDH in the FM2 medicinal cannabis variety included a semi-quantitative analysis of its concentration. The following table summarizes the available quantitative data for CBDH.

| Parameter | Value | Source |

| Concentration in FM2 Variety | Linciano et al., 2020[1] | |

| Cannabidihexolic Acid (CBDHA) | 12.8 µg/g | Linciano et al., 2020[1] |

| This compound (CBDH) (after decarboxylation) | 2.8 µg/g | Linciano et al., 2020[1] |

Experimental Protocols

While the seminal paper by Linciano et al. (2020) does not provide exhaustive step-by-step protocols, this section outlines representative methodologies for the key experiments based on established techniques for cannabinoid research.

Extraction of Cannabinoids from Cannabis Sativa L.

This protocol describes a general method for obtaining a cannabinoid-rich extract from cannabis plant material.

-

Decarboxylation: The plant material is first decarboxylated by heating to convert the acidic forms of cannabinoids (e.g., CBDHA) into their neutral counterparts (e.g., CBDH). A typical procedure involves heating the material at 120-140°C for 30-60 minutes.

-

Solvent Extraction: The decarboxylated plant material is then subjected to solvent extraction. Ethanol (B145695) is a commonly used solvent due to its efficiency in extracting a broad range of cannabinoids. The plant material is macerated in ethanol, followed by filtration to separate the ethanolic extract from the solid plant matter.

-

Solvent Removal: The ethanol is removed from the extract, typically using a rotary evaporator, to yield a concentrated, crude cannabinoid extract.

Stereoselective Synthesis of this compound (CBDH)

The synthesis of CBDH is crucial for producing an analytical standard for identification and for further pharmacological studies. The following is a representative protocol for the stereoselective synthesis of cannabidiol analogs.

-

Reaction Setup: The synthesis typically involves the condensation of 5-hexyl-1,3-benzenediol (hexyl-olivetol) with a chiral monoterpene derivative, such as (+)-p-mentha-2,8-dien-1-ol, in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂ or Sc(OTf)₃). The reaction is carried out in an inert solvent like dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reactants are stirred at a controlled temperature, often starting at low temperatures (e.g., -20°C to 0°C) and gradually warming to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The synthesized CBDH is then purified from byproducts and unreacted starting materials using column chromatography on silica (B1680970) gel.

Isolation of CBDH by Semi-Preparative HPLC

This protocol outlines a general procedure for the isolation of minor cannabinoids like CBDH from a complex cannabis extract.

-

System Preparation: A semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column) is used. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to improve peak shape.

-

Method Development: An analytical-scale HPLC method is first developed to achieve good separation of the target compound (CBDH) from other cannabinoids in the extract.

-

Scale-up and Fraction Collection: The analytical method is then scaled up to the semi-preparative scale. The crude extract is injected onto the column, and the eluent is monitored by a UV detector. The fraction corresponding to the CBDH peak is collected.

-

Purity Analysis: The purity of the isolated CBDH is confirmed by analytical HPLC.

Analysis of CBDH by UHPLC-HRMS

This protocol describes a representative method for the analytical determination of CBDH.

-

Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system with a C18 column is used for the separation of cannabinoids. A gradient elution is typically employed, with a mobile phase consisting of water and acetonitrile or methanol, both containing a small percentage of formic acid and ammonium (B1175870) formate.

-

Mass Spectrometry Detection: The eluent from the UHPLC is introduced into a High-Resolution Mass Spectrometer (HRMS) equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in full-scan mode to acquire high-resolution mass spectra, allowing for the determination of the accurate mass and elemental composition of the analytes.

-

Tandem Mass Spectrometry (MS/MS): For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The precursor ion corresponding to CBDH is isolated and fragmented to produce a characteristic fragmentation pattern, which serves as a fingerprint for the compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and isolation of CBDH.

Putative Antinociceptive Signaling Pathway of CBDH

Given that specific research on the signaling pathway of CBDH is not yet available, the following diagram illustrates a putative pathway based on the known mechanisms of other antinociceptive cannabinoids, such as CBD.

Caption: Putative antinociceptive signaling pathway for CBDH.

Pharmacological Properties

The initial investigation into the pharmacological effects of CBDH revealed its potential as an analgesic agent.[1] In an in vivo study using a mouse model of pain, CBDH demonstrated antinociceptive activity, reducing the pain response.[1]

The precise mechanism of action for CBDH's analgesic effects has not yet been elucidated. However, it is hypothesized to interact with the endocannabinoid system and other molecular targets involved in pain signaling. Other minor cannabinoids with antinociceptive properties have been shown to interact with targets such as the transient receptor potential (TRP) channels (e.g., TRPV1) and peroxisome proliferator-activated receptors (PPARs). It is plausible that CBDH shares some of these mechanisms. Further research is required to fully understand the pharmacological profile of CBDH, including its binding affinities for cannabinoid receptors (CB1 and CB2) and other potential targets.

Conclusion and Future Directions

The discovery and isolation of this compound have expanded the known landscape of phytocannabinoids and highlighted the potential for novel therapeutic agents from Cannabis sativa L. The initial findings of its antinociceptive properties are promising and warrant further investigation.

Future research should focus on:

-

Elucidating the Mechanism of Action: Detailed pharmacological studies are needed to identify the specific molecular targets and signaling pathways through which CBDH exerts its analgesic effects.

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of CBDH, as well as its dose-response relationship, is crucial for its development as a therapeutic agent.

-

Toxicological Evaluation: A thorough assessment of the safety profile of CBDH is essential before it can be considered for clinical applications.

-

Exploration of Other Therapeutic Potentials: Beyond pain relief, the potential of CBDH in other therapeutic areas, such as anti-inflammatory and neuroprotective applications, should be explored.

This technical guide provides a foundational understanding of CBDH for the scientific community, with the aim of stimulating further research and unlocking the full therapeutic potential of this novel cannabinoid.

References

Unveiling Cannabidihexol: A Technical Guide to its Natural Occurrence and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of Cannabidihexol (CBDH), a recently discovered phytocannabinoid. Addressed to researchers, scientists, and drug development professionals, this document details its natural sources, abundance, and the analytical methods for its identification and quantification.

Introduction to this compound (CBDH)

This compound (CBDH) is a homolog of cannabidiol (B1668261) (CBD), distinguished by a n-hexyl side chain on the resorcinyl moiety.[1][2] As a minor cannabinoid, its natural occurrence is significantly lower than that of major cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and cannabidiol (CBD).[3] The identification of CBDH has expanded the known series of phytocannabinoids, filling the gap between the pentyl and heptyl homologs of CBD.[1]

Natural Sources and Abundance

CBDH has been identified in specific medicinal cannabis varieties. The primary documented source is the Italian medicinal cannabis variety FM2.[1][2] Quantitative analysis of this variety has provided the first insights into the natural abundance of CBDH.

Table 1: Abundance of this compound and Related Compounds in Cannabis sativa L. var. FM2

| Compound | Abundance (µg/g of dried plant material) |

| This compound (CBDH) | 27 |

| Δ⁹-Tetrahydrocannabihexol (Δ⁹-THCH) | 7 |

| Cannabidiol Monomethyl Ether (CBDM) | 50 |

| Cannabigerol Monomethyl Ether (CBGM) | 102 |

Source: Linciano, P., et al. (2020). Scientific Reports.[1]

Biosynthesis of this compound

The biosynthesis of cannabinoids is a complex enzymatic process occurring in the glandular trichomes of the Cannabis sativa plant.[4] While the specific enzymatic steps for CBDH are yet to be fully elucidated, it is hypothesized to follow a pathway analogous to that of CBD. The general cannabinoid biosynthesis pathway begins with the alkylation of an olivetolic acid precursor by geranyl pyrophosphate to form a cannabigerolic acid (CBGA) analog.[4][5][6] In the case of CBDH, the precursor would be hexyl-olivetolic acid. This precursor then undergoes oxidative cyclization catalyzed by a synthase enzyme to yield the corresponding acidic form, cannabidihexolic acid (CBDHA), which can then be decarboxylated to CBDH.

Experimental Protocols

The identification and semi-quantification of CBDH in the FM2 cannabis variety were achieved through a combination of advanced analytical techniques.[1]

Extraction of Cannabinoids from Plant Material

Objective: To extract cannabinoids from the dried inflorescences of Cannabis sativa L. var. FM2.

Methodology:

-

Maceration: 1 gram of dried and powdered cannabis inflorescences was extracted with 10 mL of ethanol.

-

Sonication: The mixture was sonicated for 15 minutes to enhance extraction efficiency.

-

Centrifugation: The sample was centrifuged at 4000 rpm for 10 minutes.

-

Filtration: The supernatant was filtered through a 0.22 µm PTFE filter prior to analysis.

Identification and Quantification by UHPLC-HRMS

Objective: To identify and quantify CBDH using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

Instrumentation:

-

UHPLC system: Thermo Fisher Scientific UltiMate 3000

-

Mass Spectrometer: Thermo Fisher Scientific Q Exactive Focus Hybrid Quadrupole-Orbitrap

Chromatographic Conditions:

-

Column: Kinetex C18 (50 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: 65% to 95% B over 6 minutes, followed by 3 minutes of re-equilibration.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 45 °C

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Range: m/z 150–600

-

Resolution: 70,000 FWHM

-

Sheath Gas Flow Rate: 50 (arbitrary units)

-

Auxiliary Gas Flow Rate: 15 (arbitrary units)

-

Capillary Temperature: 300 °C

Data Analysis: Identification of CBDH was confirmed by comparing the retention time and fragmentation spectra with a synthesized authentic standard. Quantification was performed using a calibration curve built with the synthetic standard.

Pharmacological Properties

Preliminary in-vivo studies have indicated that CBDH exhibits analgesic activity in mice.[1][7] Further research is required to fully characterize its pharmacological profile and potential therapeutic applications. The interaction of CBDH with cannabinoid receptors and other potential molecular targets is an active area of investigation.

Conclusion

This compound represents a novel addition to the diverse family of phytocannabinoids. While its natural abundance is low, its discovery in the FM2 medicinal cannabis variety and its initial pharmacological assessment suggest that further investigation into its properties and potential applications is warranted. The analytical methods outlined in this guide provide a robust framework for the continued exploration of CBDH and other minor cannabinoids in Cannabis sativa.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in mice: this compound: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Frontiers | Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses [frontiersin.org]

- 4. The Medicinal Natural Products of Cannabis sativa Linn.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthesis of the cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Varin Pathway: A Technical Guide to the Biosynthesis of Cannabidihexol (CBDH) in Cannabis sativa

For Immediate Release

This technical guide provides a detailed overview of the biosynthetic pathway of Cannabidihexol (CBDH), a varin-type cannabinoid found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic processes, key molecular players, and analytical methodologies pertinent to the study of this class of cannabinoids.

Introduction

This compound (CBDH), also known as cannabidivarin (B1668262) (CBDV), is a naturally occurring, non-psychoactive cannabinoid with a propyl side chain, distinguishing it from its more common pentyl homolog, cannabidiol (B1668261) (CBD). The biosynthesis of CBDH follows a distinct pathway, often referred to as the "varin" pathway, which parallels the well-understood route to CBD but utilizes different starting precursors. This guide elucidates the step-by-step enzymatic reactions leading to the formation of CBDH, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The Biosynthesis Pathway of this compound (CBDH)

The formation of CBDH in Cannabis sativa is a multi-step enzymatic process that originates from the fatty acid and terpenoid precursor pathways. Unlike the biosynthesis of pentyl cannabinoids like CBD and THC, which starts with olivetolic acid, the varin pathway begins with divarinolic acid.

The key steps are as follows:

-

Formation of Divarinolic Acid: The biosynthesis initiates with the condensation of butyl-CoA (a four-carbon fatty acid derivative) with three molecules of malonyl-CoA, a reaction catalyzed by polyketide synthase enzymes. This is followed by cyclization to form divarinolic acid.[1]

-

Prenylation to form Cannabigerovarinic Acid (CBGVA): Divarinolic acid is then prenylated by the addition of a geranyl pyrophosphate (GPP) group. This crucial step is catalyzed by an aromatic prenyltransferase, also known as cannabigerolic acid synthase (CBGAS), to produce cannabigerovarinic acid (CBGVA).[1][2] CBGVA is the central precursor to all varin-type cannabinoids.[3][4][5]

-

Oxidative Cyclization to Cannabidivarinic Acid (CBDVA): CBGVA serves as the substrate for cannabidiolic acid synthase (CBDAS). This enzyme catalyzes the oxidative cyclization of the geranyl group of CBGVA to form cannabidivarinic acid (CBDVA).[2][3]

-

Decarboxylation to this compound (CBDH): The final step in the formation of CBDH is the non-enzymatic decarboxylation of CBDVA. This reaction, typically induced by heat or light, removes the carboxylic acid group from CBDVA, yielding the neutral cannabinoid, CBDH (CBDV).[2][3]

Below is a graphical representation of this pathway.

References

- 1. 3402974.fs1.hubspotusercontent-na1.net [3402974.fs1.hubspotusercontent-na1.net]

- 2. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantifying Hepatic Enzyme Kinetics of (-)-∆9-Tetrahydrocannabinol (THC) and Its Psychoactive Metabolite, 11-OH-THC, through In Vitro Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thegreennurseeducator.com [thegreennurseeducator.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structures of Cannabidihexol (CBDH) and Cannabidiol (CBD)

Executive Summary

Cannabidiol (B1668261) (CBD) has garnered significant attention for its therapeutic potential. Recently, its homologs, such as Cannabidihexol (CBDH), have emerged as subjects of scientific inquiry. Understanding the nuanced differences in their molecular structures is paramount for elucidating their pharmacological profiles and potential therapeutic applications. This guide provides a detailed comparative analysis of the molecular structures of CBD and CBDH, quantitative physicochemical data, relevant experimental methodologies, and an overview of known signaling pathways.

Molecular Structure and Physicochemical Properties

The fundamental distinction between Cannabidiol (CBD) and this compound (CBDH) lies in the length of the alkyl side chain attached to the resorcinol (B1680541) group. CBD features a pentyl (5-carbon) chain, whereas CBDH, its n-hexyl homolog, possesses a hexyl (6-carbon) chain.[1][2] This seemingly minor variation results in differences in molecular formula, weight, and potentially, receptor affinity and metabolic profile.

Comparative Data

The core physicochemical properties of CBD and CBDH are summarized below.

| Property | Cannabidiol (CBD) | This compound (CBDH) | Data Source(s) |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₂H₃₂O₂ | [3][4][5],[6][7][8] |

| Molecular Weight | 314.46 g/mol | 328.49 g/mol | [3],[7] |

| IUPAC Name | 2-[(1R,6R)-6-Isopropenyl-3-methylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | [9],[6][8] |

| Alkyl Chain Length | 5 Carbons (Pentyl) | 6 Carbons (Hexyl) | [1][2] |

Molecular Structure Visualization

The structural difference is illustrated in the following diagrams generated using the DOT language.

Caption: Molecular structure of Cannabidiol (CBD).

Caption: Molecular structure of this compound (CBDH).

Experimental Protocols

The isolation, identification, and quantification of CBD and CBDH in various matrices are predominantly achieved through chromatographic techniques.

Cannabinoid Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is the most common analytical method for cannabinoid analysis due to its ability to separate neutral and acidic forms without derivatization.[10][11]

Objective: To identify and quantify CBD and CBDH in a given sample (e.g., plant extract, formulated product).

Instrumentation:

-

HPLC system with a UV or Diode-Array Detector (DAD).

-

For higher sensitivity and structural confirmation, HPLC coupled with a Mass Spectrometry (MS) detector (LC-MS) is employed.[10]

-

Column: C18 stationary phases are frequently used.[10]

Methodology:

-

Sample Preparation:

-

An exact amount of the sample is weighed and dissolved in a suitable solvent (e.g., methanol, ethanol) to a known concentration (e.g., 1 mg/mL).[12]

-

The solution is sonicated or vortexed to ensure complete dissolution.

-

The solution is then diluted to a working concentration (e.g., 200 µg/mL).[12]

-

Finally, the solution is filtered through a 0.45 µm syringe filter into an HPLC vial.[12]

-

-

Standard Preparation:

-

Certified Reference Materials (CRMs) of CBD and CBDH are used to prepare stock solutions.

-

A series of dilutions are made from the stock solutions to create calibration standards at various concentrations.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient elution is typically used, commonly consisting of a mixture of water with an additive (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.

-

Detection: UV detection is often set at a specific wavelength (e.g., 228 nm) where cannabinoids exhibit strong absorbance.

-

-

Data Analysis:

-

The retention times of the peaks in the sample chromatogram are compared to those of the CRM standards for identification.

-

A calibration curve is generated by plotting the peak area of the standards against their known concentrations.

-

The concentration of CBD and CBDH in the sample is determined by interpolating their peak areas from the calibration curve.

-

Caption: General experimental workflow for cannabinoid analysis by HPLC.

Synthesis of this compound (CBDH)

Signaling Pathways and Mechanism of Action

Cannabidiol (CBD)

The pharmacology of CBD is complex and multifaceted. Unlike THC, it does not produce intoxicating effects, primarily because it has a low binding affinity for the orthosteric sites of cannabinoid receptors CB1 and CB2.[13]

Key molecular targets of CBD include:

-

Cannabinoid Receptors: CBD acts as a negative allosteric modulator at CB1 receptors, meaning it can alter the receptor's conformation and reduce the binding and efficacy of agonists like THC.[5][14]

-

Serotonin (B10506) Receptors: CBD is an agonist of the 5-HT1A serotonin receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[1][15]

-

Vanilloid Receptors: It can activate the TRPV1 vanilloid receptor, which plays a role in the modulation of pain perception, inflammation, and body temperature.[1][15]

-

Endocannabinoid Tone: CBD can inhibit the degradation of the endocannabinoid anandamide, thereby increasing its levels in the body and enhancing endocannabinoid signaling.[15]

Caption: Simplified overview of CBD's interactions with key molecular targets.

This compound (CBDH)

Research into the specific mechanism of action and signaling pathways of CBDH is still in its nascent stages. Due to its structural similarity to CBD, it is hypothesized that CBDH may interact with a similar set of molecular targets.[1] Initial preclinical studies have demonstrated that CBDH exhibits analgesic properties in mice, suggesting it is pharmacologically active.[1][6][16] However, one study noted a biphasic dose-response, where analgesic effects decreased at higher doses, indicating a complex pharmacological profile that requires further investigation.[1] Comprehensive studies on its binding affinities and functional activity at various receptors are needed to fully characterize its mechanism of action.

Conclusion and Future Directions

The primary structural difference between CBDH and CBD is the addition of a single carbon to the alkyl side chain, resulting in a hexyl group for CBDH. This modification alters its molecular weight and may influence its pharmacokinetic and pharmacodynamic properties. While CBD's pharmacology is relatively well-documented, CBDH remains a largely unexplored phytocannabinoid. Future research should focus on a full pharmacological characterization of CBDH, including receptor binding assays, functional studies, and comparative preclinical models to determine if the extended alkyl chain confers any unique therapeutic advantages over CBD. The established analytical protocols for cannabinoids, particularly HPLC-MS, will be crucial for the accurate identification and quantification of CBDH in cannabis varieties and derived products.

References

- 1. e10-labs.com [e10-labs.com]

- 2. researchgate.net [researchgate.net]

- 3. Cannabidiol (CBD) Chemical Name | Green Gables Restaurant [greengablespa.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Cannabidiol | C21H30O2 | CID 644019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Cas 2552798-21-5 | CBDH - Anbu Chem [finechemical.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Cannabidiol - Wikipedia [en.wikipedia.org]

- 10. cannabissciencetech.com [cannabissciencetech.com]

- 11. researchgate.net [researchgate.net]

- 12. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CBD vs THC – What are the Main Differences? | Technology Networks [technologynetworks.com]

- 15. CBD (cannabidiol), the main non-psychoactive compound in cannabis- Alchimia Grow Shop [alchimiaweb.com]

- 16. medchemexpress.com [medchemexpress.com]

In Silico Prediction of Cannabidihexol (CBDH) Receptor Binding: A Technical Guide

Abstract

Cannabidihexol (CBDH), a recently identified n-hexyl homolog of cannabidiol (B1668261) (CBD), has demonstrated promising antinociceptive properties in preclinical studies.[1] As a novel phytocannabinoid, understanding its pharmacological profile, particularly its interaction with cannabinoid and other related receptors, is of significant interest for drug discovery and development. This technical guide provides a comprehensive framework for the in silico prediction of CBDH receptor binding. While experimental binding affinity data for CBDH is not yet publicly available, this document outlines the established computational methodologies, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, that can be employed to predict its binding characteristics. Furthermore, detailed experimental protocols for receptor binding and functional assays are provided to facilitate the validation of in silico predictions. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and their therapeutic potential.

Introduction

The discovery of new phytocannabinoids with unique therapeutic properties continues to expand the landscape of cannabinoid research. This compound (CBDH), a C6 homolog of CBD, was recently isolated from a medicinal cannabis variety and was found to exhibit analgesic activity in mice.[1] The structural similarity of CBDH to CBD, a compound with a well-documented complex pharmacology, suggests that CBDH may also interact with a range of molecular targets, including the canonical cannabinoid receptors (CB1 and CB2), as well as other receptors such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and the orphan G protein-coupled receptor 55 (GPR55).

In silico computational methods offer a rapid and cost-effective approach to predict the binding affinity and mode of interaction of novel ligands like CBDH with their putative receptor targets. These methods are instrumental in prioritizing compounds for further experimental investigation and in guiding lead optimization efforts. This guide details the theoretical and practical aspects of applying these computational tools to the study of CBDH.

Potential Receptor Targets for CBDH

Based on the known pharmacology of other cannabinoids, the primary receptors of interest for investigating CBDH binding are:

-

Cannabinoid Receptor 1 (CB1): Primarily expressed in the central nervous system, it mediates the psychoactive effects of cannabinoids.[2]

-

Cannabinoid Receptor 2 (CB2): Predominantly found in the immune system and peripheral tissues, its activation is associated with anti-inflammatory and immunomodulatory effects.[2]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): An ion channel involved in pain perception and inflammation, known to be modulated by several cannabinoids.[3][4]

-

G Protein-Coupled Receptor 55 (GPR55): An orphan receptor implicated in various physiological processes, including pain, inflammation, and cancer, and is a target for several cannabinoids.[5]

In Silico Prediction Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7] The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their predicted binding affinity.

Methodology:

-

Receptor Preparation: Obtain the 3D structure of the target receptors (CB1, CB2, TRPV1, GPR55) from protein databases like the Protein Data Bank (PDB) or through homology modeling if a crystal structure is unavailable. Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate the 3D structure of CBDH and optimize its geometry using a suitable force field.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to place the CBDH molecule into the defined binding site of the receptor. The software will generate multiple binding poses.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode. Analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between CBDH and the receptor residues provides insights into the binding mechanism.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of the binding interactions in a more realistic, solvated environment.[8][9][10]

Methodology:

-

System Setup: The top-ranked CBDH-receptor complex from molecular docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

-

Simulation Protocol: The system is subjected to energy minimization to remove steric clashes, followed by a period of heating and equilibration. A production run is then performed for a duration of nanoseconds to microseconds.

-

Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the complex by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The binding free energy can also be calculated using methods like MM/PBSA or MM/GBSA.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.[11][12][13][14] A QSAR model for n-alkyl cannabinoids could be developed to predict the binding affinity of CBDH.

Methodology:

-

Dataset Collection: Compile a dataset of cannabinoids with varying alkyl chain lengths and their experimentally determined binding affinities for the target receptors.

-

Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

-

Model Development: Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that correlates the descriptors with the binding affinity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

-

Prediction for CBDH: The validated QSAR model can then be used to predict the binding affinity of CBDH based on its calculated molecular descriptors.

Quantitative Data Summary (Hypothetical)

As no experimental binding data for CBDH has been published, the following table is a template for how such data would be presented. For comparison, representative data for Cannabidiol (CBD) are included.

| Receptor | Ligand | Assay Type | Species | Kᵢ (nM) | IC₅₀ (nM) | EC₅₀ (nM) | Reference |

| CB1 | CBDH | - | - | Data not available | Data not available | Data not available | - |

| CBD | Radioligand Binding | Human | >10,000 | - | - | [15] | |

| CB2 | CBDH | - | - | Data not available | Data not available | Data not available | - |

| CBD | Radioligand Binding | Human | >10,000 | - | - | [15] | |

| TRPV1 | CBDH | - | - | Data not available | Data not available | Data not available | - |

| CBD | Calcium Mobilization | Human | - | 3500 | - | [15] | |

| GPR55 | CBDH | - | - | Data not available | Data not available | Data not available | - |

| CBD | - | - | - | 443 | - | [15] |

Experimental Protocols for Validation

The following are detailed protocols for standard assays used to determine the binding affinity and functional activity of ligands at cannabinoid receptors.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., CBDH) to compete with a radiolabeled ligand for binding to a specific receptor.[16][17]

Materials:

-

Cell membranes from cells expressing the target receptor (e.g., HEK-293 cells expressing human CB1).

-

Radioligand (e.g., [³H]CP55,940).

-

Test compound (CBDH).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound (CBDH).

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the different concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G protein-coupled receptors by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.[12]

Materials:

-

Cell membranes from cells expressing the target G protein-coupled receptor (e.g., CB1 or CB2).

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (CBDH).

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound (CBDH).

-

In a 96-well plate, add the cell membranes, GDP, and the different concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

For basal binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Determine the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against the concentration of the test compound to determine the EC₅₀ and Emax values.

Visualizations

Signaling Pathways

References

- 1. Identification of a new cannabidiol n-hexyl homolog in a medicinal cannabis variety with an antinociceptive activity in mice: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1′,1′-Chain Substituted Hexahydrocannabinols: 9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol (AM2389) a Highly Potent Cannabinoid Receptor 1 (CB1) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.org.mx [scielo.org.mx]

- 9. An In Silico Study for Expanding the Utility of Cannabidiol in Alzheimer's Disease Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting CB2-GPR55 Receptor Heteromers Modulates Cancer Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cannabidiol inhibits sucrose self-administration by CB1 and CB2 receptor mechanisms in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico interaction analysis of Cannabinoid Receptor Interacting Protein 1b (CRIP1b) – CB1 Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Molecular dynamics simulations of CBD and THC with a DPPC/DPPG monolayer membrane: Comparative study with morphine and lidocaine [scielo.org.mx]

- 17. mdpi.com [mdpi.com]

Preliminary In Vivo Activity of Cannabidihexol (CBDH) in Mice: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on the in vivo activity of Cannabidihexol (CBDH) in mice is currently limited. This document summarizes the preliminary findings and proposed mechanisms based on the available information. The experimental protocols and detailed quantitative data are based on generalized methodologies in cannabinoid research due to the scarcity of specific published studies on CBDH.

Introduction

This compound (CBDH) is a lesser-known phytocannabinoid found in the Cannabis plant. While research has predominantly focused on major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), preliminary investigations into the pharmacological effects of other cannabinoids are emerging. This guide provides an overview of the initial findings on the in vivo activity of CBDH in murine models, with a focus on its analgesic properties.

Quantitative Data Summary

The primary reported in vivo effect of CBDH in mice is its analgesic activity. The available data suggests a dose-dependent, biphasic response.

| Compound | Dose (Intraperitoneal) | Observed Effect in Mice | Source |

| CBDH | 2 mg/kg | Strong analgesic properties | [1] |

| CBDH | > 2 mg/kg | Decreased analgesic effect | [1] |

| CBDH | 5 mg/kg | Absent analgesic effect | [1] |

Proposed Mechanism of Action

The exact mechanism of action for CBDH is not yet fully elucidated. However, researchers speculate that its effects may be mediated through interactions with the endocannabinoid system and other receptor targets. At therapeutic doses for pain relief, CBDH is thought to activate vanilloid receptors (TRPV1), which play a role in mediating pain perception and body temperature[1]. Interestingly, at higher, less effective doses, it is suggested that CBDH may block CB1 and CB2 receptors, potentially negating its analgesic effects[1].

Experimental Protocols

Detailed experimental protocols for the in vivo assessment of CBDH in mice have not been extensively published. The following is a generalized protocol for assessing the analgesic effects of a novel cannabinoid in a murine model, based on standard practices in the field.

4.1. Animal Model

-

Species: Mus musculus (e.g., C57BL/6 or CD-1 strain)

-

Sex: Male and/or female, 8-10 weeks old

-

Housing: Standard laboratory conditions (12:12 hour light:dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Acclimation: Animals should be acclimated to the housing facility for at least one week prior to experimentation.

4.2. Drug Preparation and Administration

-

Compound: this compound (CBDH), purity >98%

-

Vehicle: A solution of ethanol, Kolliphor EL (or Tween 80), and saline (e.g., in a 1:1:18 ratio).

-

Dosing: Based on preliminary data, doses could range from 1 mg/kg to 10 mg/kg to characterize the biphasic effect. A vehicle control group is mandatory.

-

Administration: Intraperitoneal (i.p.) injection.

4.3. Analgesia Assay (Hot Plate Test)

-

Apparatus: A hot plate analgesia meter, maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

A baseline latency to a nociceptive response (e.g., hind paw licking, jumping) is recorded for each mouse before drug administration.

-

Mice are administered either the vehicle or a specific dose of CBDH.

-

At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate, and the latency to the nociceptive response is recorded.

-

A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

-

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Future Directions

The preliminary findings on CBDH's analgesic properties warrant further investigation. Future research should focus on:

-

Comprehensive Dose-Response Studies: To fully characterize the biphasic nature of CBDH's effects.

-

Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion of CBDH in mice.

-

Mechanism of Action Studies: Utilizing receptor antagonists and knockout animal models to confirm the roles of TRPV1, CB1, and CB2 receptors.

-

Evaluation in Different Pain Models: Assessing the efficacy of CBDH in models of neuropathic and inflammatory pain.

-

Toxicology and Safety Assessment: To determine the safety profile of CBDH with acute and chronic administration.

References

Whitepaper: Antinociceptive Effects of Novel Cannabinoid Homologs

Abstract: The endocannabinoid system (ECS) is a crucial neuromodulatory network involved in regulating pain perception.[1] Its components, including the cannabinoid receptors CB1 and CB2, are distributed throughout central and peripheral pain pathways, making them promising targets for novel analgesic therapies.[2][3] As conventional pain management strategies face limitations due to side effects and the opioid crisis, research into cannabinoid-based therapeutics has intensified.[4][5] This technical guide provides an in-depth analysis of novel cannabinoid homologs, focusing on their mechanisms of action, antinociceptive efficacy, and the experimental protocols used for their evaluation. Synthetic cannabinoids are laboratory-created compounds designed to mimic the structure and function of phytocannabinoids like delta-9-tetrahydrocannabinol (THC).[6][7][8] This document synthesizes preclinical data, details key signaling pathways, and presents standardized methodologies to aid in the research and development of next-generation cannabinoid analgesics.

Core Concepts: Cannabinoid Receptors and Signaling Pathways

The antinociceptive effects of cannabinoids are primarily mediated by two G protein-coupled receptors (GPCRs): CB1 and CB2.[9]

-

Cannabinoid Receptor 1 (CB1): CB1 receptors are among the most abundant GPCRs in the central nervous system (CNS).[10] They are highly expressed in regions critical for nociceptive processing, including the periaqueductal gray (PAG), thalamus, and the dorsal horn of the spinal cord.[11] Their activation in the CNS is responsible for both the analgesic and the psychoactive effects of cannabinoids like THC.[12][13]

-

Cannabinoid Receptor 2 (CB2): CB2 receptors are found predominantly outside the CNS, primarily on immune cells, such as T cells, macrophages, and microglia, as well as in bone and liver tissues.[10][11] Activation of CB2 receptors modulates inflammatory responses by inhibiting the release of pro-inflammatory cytokines and reducing immune cell migration.[9][11] Because their activation does not produce the unwanted psychoactive side effects associated with CB1 receptors, CB2-selective agonists are a major focus of modern analgesic development.[10][14]

Upon agonist binding, both CB1 and CB2 receptors signal through inhibitory Gαi/o proteins, triggering a cascade of intracellular events that collectively reduce neuronal excitability and inflammation.[9] This canonical signaling pathway is illustrated below.

Quantitative Data on Novel Cannabinoid Homologs

A variety of novel cannabinoid homologs, including synthetic agonists and newly discovered phytocannabinoids, have been evaluated for their antinociceptive potential. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of these compounds, aiming to enhance efficacy, selectivity, and safety. For instance, elongating the side alkyl chain on the resorcinyl moiety can significantly increase binding affinity at the CB1 receptor, as seen with Δ9-THCP.[15] The table below summarizes quantitative data for several key compounds.

| Compound Name | Target(s) | Binding Affinity (Ki, nM) | Antinociceptive Effects & Efficacy | Reference(s) |

| WIN 55,212-2 | CB1/CB2 Agonist | CB1: ~2-60CB2: ~0.3-4 | Potent, non-selective agonist. Attenuates hyperalgesia and allodynia in neuropathic and inflammatory pain models.[14] Reduces nociceptive behaviors in orofacial formalin tests, mediated by CB1.[16] | [14][15][16] |

| Δ⁹-THCP | CB1/CB2 Agonist | CB1: 1.2CB2: 6.2 | A recently discovered phytocannabinoid homolog of THC with a longer alkyl side chain.[15] Exhibits higher binding affinity for CB1 than THC and produces potent cannabimimetic effects, including analgesia, in vivo.[15] | [15] |

| ABK5 | Selective CB2 Agonist | CB1: No bindingCB2: 16 | Selective CB2 agonist that demonstrates significant anti-inflammatory and antinociceptive effects in a rat model of inflammatory pain (CFA). Attenuates edema and increases mechanical withdrawal thresholds. | [17] |

| Dronabinol (synthetic Δ⁹-THC) | CB1/CB2 Partial Agonist | CB1: ~40-60CB2: ~3-40 | FDA-approved for medical use.[6][7] Functions as a mild partial agonist at both CB1 and CB2 receptors.[18] Clinical trials show it can reduce pain intensity and analgesic intake in medication overuse headaches.[5] | [5][18][19] |

| Nabilone | CB1/CB2 Agonist | CB1: ~2CB2: ~3 | A synthetic cannabinoid analog of THC.[6][7] In a clinical trial, it was significantly more effective than ibuprofen (B1674241) at reducing pain intensity and daily analgesic intake in patients with medication overuse headache.[5] | [5][6] |

| GW405833 | Selective CB2 Agonist | CB1: >1000CB2: ~13 | A selective CB2 agonist that has been shown to reduce nerve injury-induced mechanical hyperalgesia in the partial sciatic nerve ligation model in rats and mice.[14] | [14] |

Detailed Experimental Protocols for Antinociceptive Assessment

The evaluation of novel cannabinoid homologs relies on a battery of validated rodent models of nociception.[20] These tests are designed to measure responses to different modalities of noxious stimuli, including thermal, mechanical, and chemical.[21]

General Experimental Workflow

A standardized workflow is critical for ensuring the reliability and reproducibility of preclinical pain studies. The following diagram outlines the typical sequence of events in an in vivo antinociceptive experiment.

Thermal Nociception Protocols

Hot Plate Test: This test assesses the response to a constant, painful heat stimulus and involves supraspinal pathways.[22]

-

Apparatus: A metal plate surface maintained at a constant temperature (typically 50-55°C) enclosed by a transparent cylinder.

-

Procedure:

-

Place the rodent (mouse or rat) onto the heated surface and immediately start a timer.

-

Observe the animal for nocifensive behaviors, such as licking a hind paw, shaking, or jumping.

-

Record the latency (in seconds) to the first definitive pain response.

-

A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

-

-

Endpoint: Latency to response. An increase in latency indicates an antinociceptive effect.[22]

Tail-Flick Test: This is a test of a spinal reflex to a noxious thermal stimulus.[20]

-

Apparatus: A device that applies a focused beam of radiant heat to a specific portion of the rodent's tail.

-

Procedure:

-

Gently restrain the animal.

-

Position the tail over the heat source.

-

Activate the heat source and a timer simultaneously.

-

The device automatically records the time it takes for the animal to "flick" or withdraw its tail from the heat.

-

A cut-off time (e.g., 8-10 seconds) is used to prevent injury.[20]

-

-

Endpoint: Tail withdrawal latency. An increased latency suggests analgesia.

Mechanical Nociception Protocols

Von Frey Filament Test: This is the gold standard for assessing mechanical allodynia (pain from a non-painful stimulus).[22]

-

Apparatus: A set of calibrated monofilaments that exert a specific bending force when applied. Animals are placed on an elevated mesh floor to allow access to the plantar surface of the paws.

-

Procedure:

-

Place the animal in an enclosure on the mesh platform and allow it to acclimate.

-

Apply a von Frey filament perpendicularly to the plantar surface of the hind paw until it buckles, holding for 2-5 seconds.[22]

-

Begin with a filament in the middle of the force range. A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The "up-down" method is commonly used to determine the 50% withdrawal threshold. If there is no response, the next stronger filament is used. If there is a response, the next weaker filament is used.

-

-

Endpoint: 50% paw withdrawal threshold (in grams). An increase in the threshold indicates an antinociceptive effect.

Inflammatory and Chemical Nociception Protocols

Formalin Test: This model produces a biphasic pain response and is useful for studying both acute nociceptive pain and inflammatory pain mechanisms.[23]

-

Apparatus: A clear observation chamber.

-

Procedure:

-

Briefly restrain the animal and inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5%) into the plantar surface of a hind paw.[23]

-

Immediately place the animal in the observation chamber.

-

Record the cumulative time the animal spends licking, biting, or shaking the injected paw.

-

The response is quantified in two distinct phases: the early/acute phase (0-5 minutes post-injection), reflecting direct nociceptor activation, and the late/inflammatory phase (20-40 minutes post-injection), which involves central sensitization and inflammation.[23]

-

-

Endpoint: Duration of nociceptive behaviors in each phase. A reduction in this duration indicates antinociception.

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation.[24]

-

Apparatus: Plethysmometer or calipers to measure paw volume/thickness.

-

Procedure:

-

Measure the baseline volume of the rodent's hind paw.

-

Administer the test compound or vehicle.

-

After an appropriate pre-treatment time, inject a small volume of carrageenan solution into the sub-plantar tissue of the paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

-

-

Endpoint: Change in paw volume (edema). A reduction in paw swelling indicates an anti-inflammatory effect.

Conclusion and Future Directions

Novel cannabinoid homologs represent a highly promising class of therapeutic agents for the management of acute, inflammatory, and neuropathic pain.[2][12] The extensive preclinical evidence demonstrates that compounds targeting CB1 and CB2 receptors can effectively produce antinociception in a variety of pain models.[3] The development of CB2-selective agonists is particularly encouraging, as these compounds may provide significant pain relief without the CNS-mediated side effects that have limited the clinical utility of CB1-acting cannabinoids.[10][14]

Future research should focus on discovering compounds with improved pharmacokinetic profiles and receptor selectivity. Further investigation into allosteric modulators and the signaling pathways of less-studied receptors like GPR55 may open new avenues for therapeutic intervention.[11][12] As our understanding of the endocannabinoid system's complexity grows, so too will our ability to design and develop safer and more effective cannabinoid-based analgesics to meet a significant unmet clinical need.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. mdpi.com [mdpi.com]

- 5. Cannabinoids in Chronic Pain Management: A Review of the History, Efficacy, Applications, and Risks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. The State of Synthetic Cannabinoid Medications for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cannabinoids in the descending pain modulatory circuit: Role in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoid Receptors and Their Relationship With Chronic Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoids Pain Signaling Pathways (Chapter 2) - Cambridge Handbook of Pain Medicine [cambridge.org]

- 12. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]

- 13. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cannabinoid CB2 receptors: a therapeutic target for the treatment of inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antinociceptive effect of the cannabinoid agonist, WIN 55,212-2, in the orofacial and temporomandibular formalin tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory and antinociceptive effects of the selective cannabinoid CB2 receptor agonist ABK5 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Progress in the Research and Development of Cannabinoid Receptor New Drugs [synapse.patsnap.com]

- 19. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. er-journal.com [er-journal.com]

- 21. downstate.edu [downstate.edu]

- 22. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 23. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cannabis sativa Root Extract Exerts Anti-Nociceptive and Anti-Inflammatory Effects via Endocannabinoid Pathway Modulation In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of n-Hexyl Cannabinoids and the Endocannabinoid System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a myriad of physiological processes. The discovery of phytocannabinoids, such as Δ⁹-tetrahydrocannabinol (THC), and the subsequent identification of the ECS have spurred significant interest in developing novel therapeutics targeting this system. A key area of investigation within cannabinoid research is the structure-activity relationship (SAR), particularly the influence of the alkyl side chain length on receptor affinity and efficacy. This technical guide provides an in-depth examination of the interaction between n-hexyl cannabinoids—synthetic and naturally occurring cannabinoids possessing a six-carbon alkyl chain—and the core components of the ECS. This document will detail the binding affinities and functional activities of these compounds at cannabinoid receptors 1 (CB1) and 2 (CB2), as well as their inhibitory effects on the primary endocannabinoid-degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Furthermore, this guide will present detailed experimental protocols for assessing these interactions and visualize the associated signaling pathways and experimental workflows.

Introduction: The Significance of the Alkyl Side Chain

The affinity and efficacy of classical cannabinoids at their cognate receptors are significantly influenced by the length and conformation of their C3-alkyl side chain.[1] It has been generally observed that increasing the chain length from the naturally predominant pentyl (five-carbon) chain can lead to enhanced receptor affinity.[1] The n-hexyl (six-carbon) analogs represent a critical point in this SAR, often exhibiting potent interactions with ECS components. Understanding the nuances of these interactions is paramount for the rational design of cannabinoid-based therapeutics with desired potency, selectivity, and pharmacological profiles.

Quantitative Analysis of n-Hexyl Cannabinoid Interactions with the ECS

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of n-Hexyl and Related Cannabinoids

| Compound | Receptor | Ki (nM) | Species | Reference |

| n-Hexyl-Δ⁸-THC (1-deoxy) | CB1 | >2500 | Not Specified | [2] |

| CB2 | 273 ± 63 | Not Specified | [2] | |

| Δ⁹-Tetrahydrocannabutol (Δ⁹-THCB) (Butyl homolog) | Human CB1 | 15 | Human | [3][4][5] |

| Human CB2 | 51 | Human | [3][4][5] | |

| (-)-trans-Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) (Pentyl homolog) | Human CB1 | 25.1 | Human | [6] |

| Human CB2 | 35.2 | Human | [6] |

Table 2: Functional Activity (EC50) of n-Hexyl Cannabinoids

| Compound | Assay | Receptor | EC50 (nM) | Reference |

| AM2389 (9β-Hydroxy-3-(1-hexyl-cyclobut-1-yl)-hexahydrocannabinol) | cAMP accumulation | CB1 | 1.5 ± 0.3 | [6] |

Table 3: Enzyme Inhibition (IC50) by Cannabinoids

| Compound | Enzyme | IC50 | Species | Reference |

| Cannabidiol (CBD) | FAAH | ~10 µM | Rat | [7] |

| Cannabinol (CBN) | FAAH | >50 µM | Rat | [7] |

Note: Data for direct n-hexyl analogs of common cannabinoids like Δ⁹-THC, CBD, and CBN on FAAH and MAGL inhibition is currently limited in publicly available literature.

Signaling Pathways of Cannabinoid Receptors

Upon activation by an agonist, such as an n-hexyl cannabinoid, CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events.[8] These pathways ultimately lead to the modulation of various cellular functions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of n-hexyl cannabinoids with the endocannabinoid system. These protocols are based on established methods and can be adapted for specific n-hexyl cannabinoid compounds.[3][9][10][11]

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of an unlabeled test compound (e.g., an n-hexyl cannabinoid) by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.

Materials:

-

Cell membranes expressing human or rodent CB1 or CB2 receptors.

-

Radioligand (e.g., [³H]CP55,940).

-

Unlabeled n-hexyl cannabinoid test compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the n-hexyl cannabinoid in binding buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the n-hexyl cannabinoid. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known cannabinoid agonist).

-

Equilibration: Incubate the plate at 37°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements to determine specific binding. Plot the percentage of specific binding against the logarithm of the n-hexyl cannabinoid concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate.[9][12]

Materials:

-

Recombinant FAAH or tissue homogenate containing FAAH.

-

FAAH assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.2).

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

-

n-Hexyl cannabinoid test compound.

-

Known FAAH inhibitor (positive control, e.g., JZL195).

-